Bis(2,5-dimethylthiophen-3-yl)methanone

Description

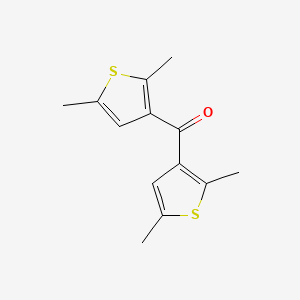

Bis(2,5-dimethylthiophen-3-yl)methanone (IUPAC name: methanone, bis(2,5-dimethyl-3-thienyl)) is a symmetrical diketone compound featuring two 2,5-dimethylthiophen-3-yl groups attached to a central carbonyl group. The molecular structure is characterized by its planar aromatic thiophene rings substituted with methyl groups at the 2- and 5-positions, which enhance steric bulk and influence electronic properties.

For instance, methanone-based compounds are employed as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) or as antimicrobial agents . However, its specific properties, such as thermal stability and biological activity, require further empirical validation.

Properties

CAS No. |

57248-16-5 |

|---|---|

Molecular Formula |

C13H14OS2 |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

bis(2,5-dimethylthiophen-3-yl)methanone |

InChI |

InChI=1S/C13H14OS2/c1-7-5-11(9(3)15-7)13(14)12-6-8(2)16-10(12)4/h5-6H,1-4H3 |

InChI Key |

QHULZVBPVUOXNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C2=C(SC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylthiophen-3-yl)methanone typically involves a Friedel-Crafts acylation reaction. In this process, 2,5-dimethylthiophene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

Chemistry: Bis(2,5-dimethylthiophen-3-yl)methanone is used as a precursor in the synthesis of photochromic diarylethenes, which are compounds that exhibit reversible photochromism. These materials are valuable in the development of optical switches and memory devices .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They exhibit various biological activities such as anti-inflammatory, anti-microbial, and anti-cancer properties .

Industry: In the industrial sector, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. These materials are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of bis(2,5-dimethylthiophen-3-yl)methanone largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, thiophene derivatives can inhibit kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Substituent Impact :

- Electron-donating groups (e.g., methyl in thiophene) enhance solubility in organic solvents but may reduce thermal stability compared to hydrogen-bond-rich tetrazoles.

- Extended π-systems (e.g., phenoxazine in Px2BP) improve optoelectronic properties, whereas heterocyclic substituents (e.g., benzofuran) modulate biological activity .

Thermal and Physical Properties

Key Observations :

- Tetrazole-based methanones exhibit superior thermal stability due to hydrogen-bond networks, making them suitable for high-temperature applications .

- Crystallographic data for related compounds (e.g., density of 1.675 g/cm³) suggest that this compound may form dense crystalline structures, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.